molecular formula C23H22ClN3O3S B295894 N'-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-ethoxybenzylidene)isonicotinohydrazide

N'-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-ethoxybenzylidene)isonicotinohydrazide

Cat. No.: B295894
M. Wt: 456 g/mol
InChI Key: QUSHMQNPULPNHA-WGOQTCKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-ethoxybenzylidene)isonicotinohydrazide, also known as CSEB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-ethoxybenzylidene)isonicotinohydrazide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been proposed that this compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of reactive oxygen species, and reduce the levels of inflammatory cytokines. In addition, this compound has been found to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-ethoxybenzylidene)isonicotinohydrazide in lab experiments is its low cytotoxicity. This makes it a suitable candidate for further study as a potential therapeutic agent. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N'-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-ethoxybenzylidene)isonicotinohydrazide. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Another area of interest is the investigation of the potential use of this compound as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and bacterial infections. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has shown promise in various scientific research applications. Its anti-tumor, anti-inflammatory, and anti-oxidant properties make it a potential therapeutic agent for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

N'-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-ethoxybenzylidene)isonicotinohydrazide can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzenethiol with 2-(3-ethoxy-4-hydroxybenzyl)malonic acid diethyl ester, followed by the reaction with isonicotinohydrazide. The final product is obtained through the condensation reaction of the intermediate with 4-nitrobenzaldehyde.

Scientific Research Applications

N'-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-ethoxybenzylidene)isonicotinohydrazide has been studied extensively for its potential applications in the field of medicine. It has been shown to possess anti-tumor, anti-inflammatory, and anti-oxidant properties. In addition, this compound has been found to exhibit anti-bacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Properties

Molecular Formula

C23H22ClN3O3S

Molecular Weight

456 g/mol

IUPAC Name

N-[(E)-[4-[2-(4-chlorophenyl)sulfanylethoxy]-3-ethoxyphenyl]methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C23H22ClN3O3S/c1-2-29-22-15-17(16-26-27-23(28)18-9-11-25-12-10-18)3-8-21(22)30-13-14-31-20-6-4-19(24)5-7-20/h3-12,15-16H,2,13-14H2,1H3,(H,27,28)/b26-16+

InChI Key

QUSHMQNPULPNHA-WGOQTCKBSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)OCCSC3=CC=C(C=C3)Cl

SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OCCSC3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OCCSC3=CC=C(C=C3)Cl

Origin of Product

United States

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